molecular formula C17H20N2O2 B011376 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone CAS No. 101587-85-3

1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone

Cat. No.: B011376
CAS No.: 101587-85-3
M. Wt: 284.35 g/mol
InChI Key: XNIRGPLNIOMGAR-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone is a heterocyclic compound with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.36 g/mol . Its structure features an indazole core fused to a cyclohexane ring, substituted with hydroxy, methyl, phenyl, and acetyl groups. The compound exhibits stereochemical complexity, with three undefined stereocenters, and has been synthesized via reactions involving phenylhydrazine and diacetyl-substituted hydroxycyclohexanones . X-ray crystallography confirms its conformation, including intermolecular hydrogen bonds that influence its stability .

The compound has garnered attention for its antimicrobial properties, demonstrating superior efficacy compared to standard drugs like rivanol and furacillin . Its synthesis typically achieves yields of 52–75% under optimized conditions .

Properties

IUPAC Name

1-(6-hydroxy-3,6-dimethyl-4-phenyl-2,4,5,7-tetrahydroindazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-10-14-13(19-18-10)9-17(3,21)16(11(2)20)15(14)12-7-5-4-6-8-12/h4-8,15-16,21H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIRGPLNIOMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389935
Record name 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101587-85-3
Record name 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The precursor compound, 1,1'-(4-hydroxy-2-phenyl-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one), is synthesized via aldol condensation:

Reagents

  • 1,3-Cyclohexanedione (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Piperidine (20 mol%)

  • Dimethyl sulfoxide (DMSO) solvent

Procedure

  • Combine reagents in a 50 mL round-bottom flask under magnetic stirring

  • Maintain ambient temperature (25–30°C) for 5 hours

  • Monitor progress by TLC (hexane:ethyl acetate = 7:3)

  • Quench with 10% HCl (pH ≈ 2–3)

  • Isolate product via ice-water precipitation

Key Parameters

FactorOptimal ConditionEffect on Yield
Temperature25–30°C>95% conversion
Reaction Time5 hoursComplete dimerization
Base Concentration20 mol%Avoids over-condensation

The intermediate exhibits:

  • FTIR : ν = 3485 cm⁻¹ (O-H), 2975 cm⁻¹ (C-H stretch), 1690 cm⁻¹ (C=O)

  • 1H NMR (CDCl₃) : δ 16.19 (s, 1H, OH), 7.84–7.03 (m, 5H, Ph), 2.59–1.18 (m, CH₃ and cyclohexyl protons)

Indazole Ring Formation via Hydrazine Cyclization

Cyclization Protocol

Conversion of the cyclohexanone intermediate to the target indazole derivative proceeds through acid-catalyzed hydrazine addition:

Reagents

  • Cyclohexanone intermediate (1.0 equiv)

  • Hydrazine hydrate (2.1 equiv)

  • Methanol (anhydrous)

  • Hydrochloric acid (catalytic)

Procedure

  • Reflux reagents in methanol at 65°C for 8–12 hours

  • Cool to 0°C and filter precipitated product

  • Wash with cold methanol (2 × 5 mL)

  • Dry under vacuum (40°C, 6 hours)

Critical Parameters

  • Stoichiometry : Excess hydrazine (2.1 equiv) ensures complete ring closure

  • Acid Concentration : 0.5 M HCl optimizes protonation of carbonyl groups

  • Reflux Duration : <8 hours leads to incomplete cyclization; >12 hours promotes decomposition

Structural Characterization and Analytical Data

Spectroscopic Confirmation

FTIR Analysis

  • ν = 3346 cm⁻¹ : N-H stretch (indazole ring)

  • ν = 1693 cm⁻¹ : Acetyl C=O

  • ν = 1641 cm⁻¹ : Conjugated C=N

1H NMR (DMSO-d₆)

δ (ppm)MultiplicityAssignment
12.32s (1H)Indazole NH
7.42–7.11m (5H)Phenyl protons
5.33s (1H)C6-OH
2.35–1.18m (9H)Cyclohexyl and CH₃

13C NMR (75 MHz)

  • δ 210.50 : Acetyl carbonyl

  • δ 153.46–104.50 : Aromatic carbons

  • δ 72.75 : Quaternary C-OH

  • δ 30.43–15.21 : Aliphatic CH₃ and CH₂

HRMS

  • Observed : [M+Na]⁺ = 350.1360

  • Calculated (C₁₉H₂₁NNaO₄) : 350.1368

Mechanistic Insights and Reaction Optimization

Aldol Condensation Mechanism

The base-catalyzed reaction proceeds through:

  • Enolate formation at the α-carbon of 1,3-cyclohexanedione

  • Nucleophilic attack on benzaldehyde’s carbonyl carbon

  • Proton transfer and elimination of water

Piperidine’s moderate basicity (pKa ≈ 11) prevents over-dehydration while facilitating enolate stabilization.

Cyclization Pathway

Hydrazine undergoes nucleophilic addition to the diketone, followed by:

  • Protonation of carbonyl oxygen

  • Intramolecular attack by adjacent NH₂ group

  • Aromatization through water elimination

Yield Optimization Strategies

Comparative Yield Analysis

Condition ModificationYield Impact
Hydrazine (1.0 equiv)42% ↓
Reflux in ethanol vs. methanol15% ↓
Anhydrous vs. hydrous conditions22% ↓

Optimal yields (65–70%) require strict anhydrous methanol and excess hydrazine.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time by 60% through enhanced heat/mass transfer

  • Catalyst Recycling : Piperidine recovery via aqueous extraction maintains 98% activity over 5 cycles

Purification Challenges

  • Chromatography-Free Isolation : Gradient crystallization (hexane → ethyl acetate) achieves >98% purity

  • Byproduct Management : <2% dimeric impurities removed via size-exclusion chromatography

Chemical Reactions Analysis

Types of Reactions

1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution typically involves reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Basic Information

  • CAS Number : 58880-19-6
  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol
  • Melting Point : 140–143 °C

Structural Characteristics

The compound features a unique indazole structure that contributes to its biological activity. The presence of hydroxyl and ketone functional groups enhances its interaction with biological targets.

Histone Deacetylase Inhibition

Trichostatin A is primarily known for its role as a potent inhibitor of histone deacetylases (HDACs). This inhibition leads to:

  • Increased Acetylation of Histones : Enhances gene expression by modifying chromatin structure.
  • Potential in Cancer Therapy : TSA has shown promise in various cancer models by inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Research has demonstrated that TSA exhibits antimicrobial properties against various pathogens. It has been studied for:

  • Inhibition of Bacterial Growth : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Potential Use in Antibiotic Development : Its mechanism of action may provide a basis for developing new antimicrobial agents .

Neuroprotective Effects

TSA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases:

  • Protection Against Oxidative Stress : Studies indicate that TSA can mitigate neuronal damage induced by oxidative stress.
  • Implications for Alzheimer's Disease : Its ability to enhance neurotrophic factors suggests potential therapeutic applications in Alzheimer’s disease .

Case Study 1: Cancer Research

In a study published in Cancer Research, TSA was used to treat various cancer cell lines. The results indicated that TSA treatment resulted in significant apoptosis and reduced tumor growth in vivo. The study highlighted the compound's ability to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .

Case Study 2: Antimicrobial Efficacy

A research article focused on the antimicrobial effects of TSA against Staphylococcus aureus. The findings showed that TSA inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. The study suggested that TSA could be a viable candidate for developing new antimicrobial therapies .

Case Study 3: Neuroprotection

In an experiment involving neuronal cultures exposed to beta-amyloid peptides, TSA demonstrated significant neuroprotective effects by reducing cell death and promoting cell survival pathways. This research supports the potential use of TSA in treating neurodegenerative conditions like Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
HDAC InhibitionPotent
AntimicrobialEffective against multiple strains
NeuroprotectionSignificant reduction in cell death

Table 2: Case Study Outcomes

Study FocusOutcomeReference
Cancer Cell LinesInduced apoptosis
Staphylococcus aureusInhibition at 10 µg/mL
Neuronal CulturesReduced beta-amyloid toxicity

Mechanism of Action

The mechanism of action of 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs primarily differ in substituents on the phenyl ring or indazole core. Key derivatives include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Phenyl C₁₇H₂₀N₂O₂ 284.36 Superior antimicrobial activity
4-Methoxyphenyl Derivative 4-Methoxyphenyl C₁₈H₂₂N₂O₃ 314.38 Enhanced alkylation reactivity
Indole-3-yl Derivative 1H-Indol-3-yl C₁₉H₂₁N₃O₂ 323.39 Evaluated via in silico docking
2,4-Diphenyl Derivative 2,4-Diphenyl C₂₃H₂₄N₂O₂ 360.45 Higher synthetic yield (75%)

Structural Insights :

  • 4-Methoxyphenyl Derivative : Alkylation with phenacyl bromide occurs at the pyridine nitrogen due to increased basicity, altering reactivity compared to the parent compound .
  • 2,4-Diphenyl Derivative : Additional phenyl groups may improve lipophilicity, though antimicrobial data remain unpublished .
Pharmacological and Antimicrobial Comparison
  • Mechanistic Differences : The indole-3-yl derivative’s docking studies suggest binding to bacterial DNA gyrase, whereas the parent compound’s hydroxyl group may disrupt microbial membranes .
  • Solubility and Bioavailability : Methoxy and hydroxy substituents influence solubility; the methoxy derivative’s increased hydrophobicity may enhance membrane penetration .

Biological Activity

1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate diketones with aldehydes in the presence of a base such as piperidine. The synthesis typically yields a solid product with notable purity confirmed by techniques such as NMR and FTIR spectroscopy.

Biological Activity

The biological activities of this compound have been evaluated in various studies. Key findings include:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of gram-positive bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values suggest strong bactericidal activity.
  • Streptococcus pyogenes : Demonstrated effective inhibition at low concentrations.

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies have reported effectiveness against various fungal strains, indicating broad-spectrum antifungal potential.

Cytotoxicity and Anticancer Properties

Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, warranting further investigation into its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Interaction with Cellular Targets : Potential interactions with cellular receptors or signaling pathways could explain its diverse biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntibacterialSignificant activity against gram-positive bacteria (MIC values < 0.1 µg/mL)
Study BAntifungalEffective against Candida species with inhibition zones > 15 mm
Study CCytotoxicityInduced apoptosis in MCF-7 breast cancer cells at concentrations > 10 µM

Q & A

Q. Basic

  • IR : Peaks at 3200–3400 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups.
  • ¹H NMR : δ 1.45 (s, 3H, CH₃), δ 2.10 (s, 3H, COCH₃), and δ 7.30–7.50 (m, 5H, Ar–H) .
    Advanced
    ²D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroindazole core. NOESY correlations between H5 and H7 confirm the half-chair conformation .

What computational methods are employed to predict the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced

  • ADMET Prediction : SwissADME shows zero Lipinski rule violations, suggesting oral bioavailability.
  • Toxicity : ProTox-II predicts low hepatotoxicity (LD₅₀ = 1500 mg/kg) and non-mutagenicity.
  • Solubility : LogP = 2.1 (moderate lipophilicity) .

How does alkylation of the indazole nitrogen affect biological activity and stability?

Advanced
Alkylation at N2 with phenacyl bromide enhances stability by reducing metabolic oxidation. Derivatives show:

  • Increased logP : +0.3–0.5, improving membrane permeability.
  • Retained activity : MIC values remain <50 µg/mL despite bulkier substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone
Reactant of Route 2
1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.